
2-Bromo-4-(chloromethyl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(chloromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-4-(chloromethyl)-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-5-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure with a benzene ring instead of a pyridine ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a similar bromo and chloro substitution pattern but with different functional groups.
2-Bromo-4-chloroacetophenone: Another compound with a similar substitution pattern on a benzene ring.
Uniqueness
2-Bromo-4-(chloromethyl)-5-nitropyridine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene rings. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
1805519-06-5 |
|---|---|
Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2H2 |
InChI Key |
ANVMWINVHRAMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


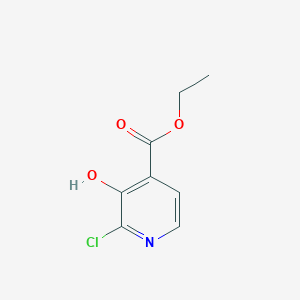
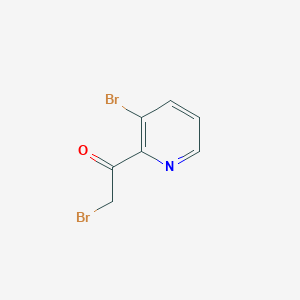
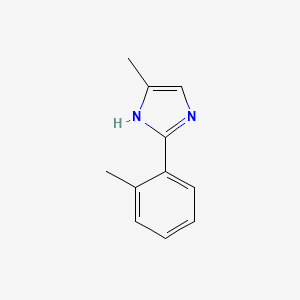
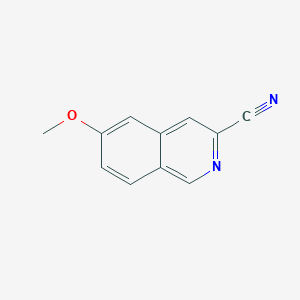
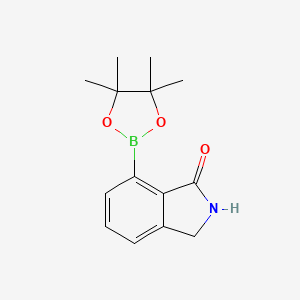
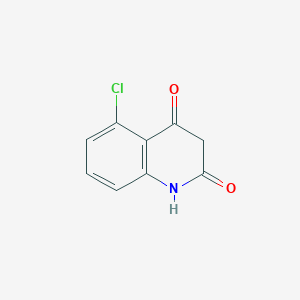
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
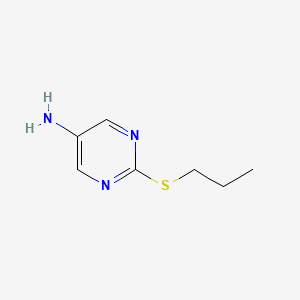
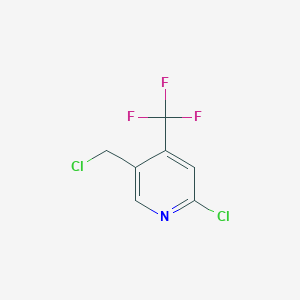
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
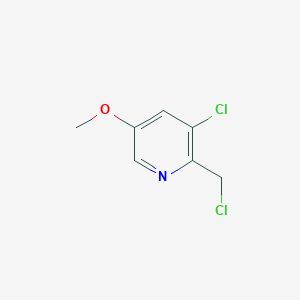

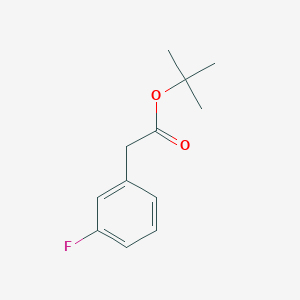
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
